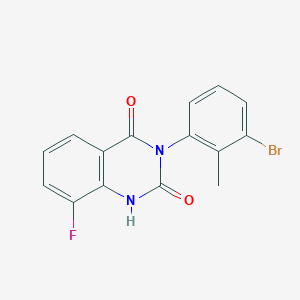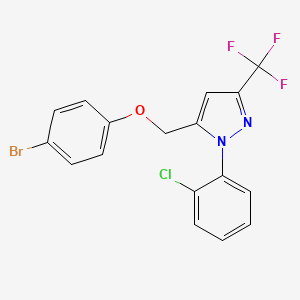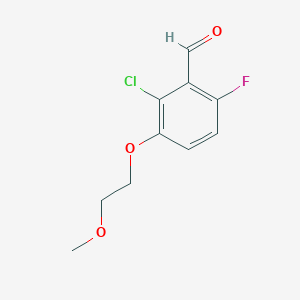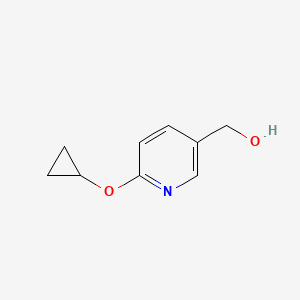
(6-Cyclopropoxypyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopropyloxy)-3-pyridinemethanol is an organic compound characterized by a cyclopropyloxy group attached to a pyridine ring, with a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinemethanol typically involves the following steps:
Formation of the Cyclopropyloxy Group: This can be achieved through the reaction of cyclopropyl alcohol with an appropriate halogenating agent to form cyclopropyl halide, followed by nucleophilic substitution with a pyridine derivative.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyridine ring at the 3-position, which can be accomplished through various methods such as lithiation followed by formylation and subsequent reduction.
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinemethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinemethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid.
Reduction: 6-(Cyclopropyloxy)-3-piperidinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Cyclopropyloxy)-3-pyridinemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyloxy group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methoxy)-3-pyridinemethanol: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
6-(Ethoxy)-3-pyridinemethanol: Contains an ethoxy group, differing in the alkyl chain length.
6-(Cyclopropyloxy)-2-pyridinemethanol: Similar but with the hydroxymethyl group at the 2-position.
Uniqueness
6-(Cyclopropyloxy)-3-pyridinemethanol is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(6-cyclopropyloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-5,8,11H,2-3,6H2 |
Clave InChI |
XWERNGFDFPMDQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
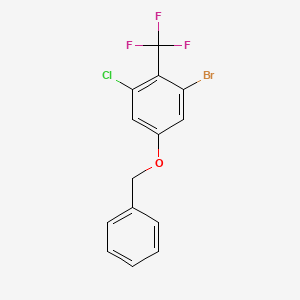

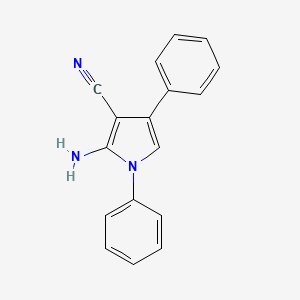

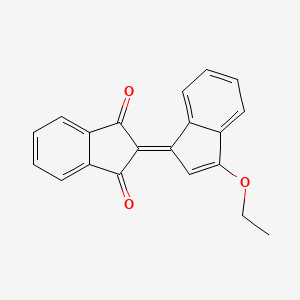
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
